Golvatinib tartrate is a dual kinase inhibitor designed for oral administration, primarily targeting two significant receptors: vascular endothelial growth factor receptor-2 (VEGFR-2) and hepatocyte growth factor receptor (c-Met). These receptors are critical in regulating cell signaling pathways that influence angiogenesis, tumor growth, and metastasis. The compound has shown promise in various cancer treatments, particularly in combination therapies for advanced solid tumors, including gastric cancer and melanoma .
Golvatinib tartrate is classified as an antineoplastic agent due to its role in cancer treatment. It is synthesized from specific chemical precursors and is available through various pharmaceutical suppliers. The compound is associated with the CAS number 1007601-96-8, indicating its unique chemical identity in scientific literature.
The synthesis of Golvatinib tartrate involves multiple steps, although detailed proprietary methods are often not publicly disclosed. Generally, it is synthesized through a series of chemical reactions that include:
While specific synthetic routes are proprietary, the general approach includes:
The molecular formula of Golvatinib tartrate is C37H43F2N7O10, with a molecular weight of approximately 783.8 g/mol. The IUPAC name is:
Key structural data includes:
Golvatinib tartrate can undergo various chemical reactions:
Specific reagents and conditions for these reactions are typically proprietary and not extensively documented in public literature.
Golvatinib tartrate functions through a dual mechanism:
This dual action makes Golvatinib tartrate particularly effective in overcoming resistance mechanisms associated with single-target therapies .
Relevant analyses often involve spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity and purity during synthesis .
Golvatinib tartrate has significant applications in scientific research:
Clinical trials have demonstrated its potential effectiveness in overcoming therapeutic resistance associated with traditional vascular endothelial growth factor inhibitors .
Golvatinib tartrate (chemical name: N-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (2R,3R)-tartrate) is a multitargeted tyrosine kinase inhibitor. Its molecular formula is C₃₃H₃₇F₂N₇O₄·C₄H₆O₆, with an average molecular mass of 783.786 g/mol and a monoisotopic mass of 783.303947 Da [4] [7]. The structure features:
O[C@H]([C@@H](O)C(O)=O)C(O)=O.CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(OC4=CC=C(NC(=O)C5(CC5)C(=O)NC6=CC=C(F)C=C6)C(F)=C4)=CC=N3
[7]. Table 1: Key Physicochemical Properties of Golvatinib Tartrate
Property | Value |
---|---|
Molecular Formula | C₃₇H₄₃F₂N₇O₁₀ |
Molecular Weight | 783.786 g/mol |
Stereocenters | 2 (Absolute configuration) |
Solubility | Moderate (aqueous buffers) |
Ionization State | Salt (tartrate) |
The synthesis of golvatinib leverages retroviral vector subcloning and collagen gel matrix assays to optimize bioactivity [2]. Key synthetic strategies include:
Golvatinib’s multitargeted profile arises from specific structural motifs:
Table 2: Kinase Inhibition Profile of Golvatinib Tartrate
Target Kinase | IC₅₀ (nM) | Biological Role |
---|---|---|
c-Met | 20 | Tumor proliferation/angiogenesis |
Tie2 | 40 | Pericyte-mediated stabilization |
VEGFR2 | 40 | VEGF-driven angiogenesis |
EphB4 | 45 | Vessel maturation |
Golvatinib’s chemical scaffold diverges from other kinase inhibitors:
Table 3: Structural and Target Selectivity Comparison
Inhibitor | Core Structure | Primary Targets | Unique Targets |
---|---|---|---|
Golvatinib | Cyclopropane dicarboxamide | c-Met, VEGFR2, Tie2 | EphB4, Eph receptors |
Crizotinib | Aminopyridine | ALK, c-Met, ROS1 | None |
Cabozantinib | Quinoline | VEGFR2, c-Met, RET | AXL |
Golvatinib’s multikinase polypharmacology enables synergistic effects in combination regimens, particularly against tumors overexpressing HGF/Met [3]. Its chemical design addresses limitations of earlier analogues by integrating fluorinated aryl groups for enhanced permeability and basic nitrogen motifs for pH-dependent solubility [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7